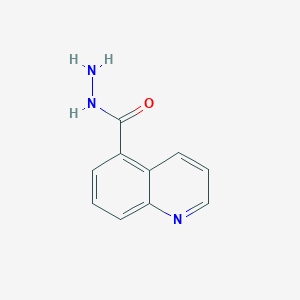

Quinoline-5-carbohydrazide

Vue d'ensemble

Description

Quinoline-5-carbohydrazide is a compound with the molecular formula C10H9N3O . It appears as a light brown to off-white solid .

Synthesis Analysis

The synthesis of Quinoline-5-carbohydrazide and its derivatives has been a subject of interest in medicinal chemistry . A recent study reported a potent and green protocol for synthesizing quinoline Schiff base derivatives through a facile and efficient conventional method .

Molecular Structure Analysis

The Quinoline-5-carbohydrazide molecule contains a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .

Chemical Reactions Analysis

Quinoline-5-carbohydrazide and its derivatives have been evaluated for their potential biological activities. For instance, certain quinoline Schiff base derivatives were evaluated against diabetic-II activity .

Physical And Chemical Properties Analysis

Quinoline-5-carbohydrazide has a molecular weight of 187.20 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 187.074561919 g/mol .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Quinoline-5-carbohydrazide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, quinoline-2-carbohydrazide, a related compound, has been used to create thiosemicarbazides and oxadiazol-2-amines, which exhibited antimicrobial activity (Keshk et al., 2008). Similarly, quinoline-4-carbohydrazide derivatives have been synthesized and shown to have in vitro antimicrobial efficacy against various bacteria and fungi, comparable to standard drugs like Ampicillin and Norfloxacin (Faldu et al., 2014).

Antimicrobial Properties

Quinoline derivatives containing azole nuclei, synthesized from quinoline-2-carbohydrazide, demonstrated good to moderate antimicrobial activity against various microorganisms (Özyanik et al., 2012). Another study synthesized a class of quinoline derivatives with a 1,2,4-triazole moiety from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, showing promising antimicrobial activity in vitro (Eswaran et al., 2009).

Anti-inflammatory and Analgesic Activities

Derivatives of 2-phenylquinoline-4-carbohydrazide were synthesized and screened for their analgesic and anti-inflammatory activities, revealing significant activity in animal models of inflammation (Khalifa et al., 2017).

Antimicrobial Potential in Novel Derivatives

N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized using microwave irradiation and evaluated for their antimicrobial properties, identifying potential new bioactive templates for future drug development (Bello et al., 2017).

Antitubercular Activity

Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized from quinoline-4-carbohydrazide, showing significant activity against S. aureus and E. faecalis with minimal inhibitory concentrations, indicating potential as antitubercular agents (Bodke et al., 2017).

Cancer Research

Quinoline derivatives, including those related to quinoline-5-carbohydrazide, have shown effective anticancer activity. These compounds have been examined for their modes of function in the inhibition of various biological targets, making them potential candidates for cancer drug development (Solomon & Lee, 2011).

Bioimaging Applications

A novel quinoline-based fluorescent probe, synthesized from a quinoline carbohydrazide derivative, was developed for the detection of Al³⁺ ions and showed potential for bioimaging in living cells, plants, and zebrafish (Lu et al., 2021).

Orientations Futures

Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This presents an opportunity for chemists to design new derivatives of Quinoline-5-carbohydrazide that could enhance the quality of life .

Mécanisme D'action

Target of Action

Quinoline-5-carbohydrazide, like other quinoline derivatives, has been found to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often microbial cells, making them potential candidates against infectious microbes . They have been explored as essential tools in drug design and development .

Mode of Action

The mode of action of quinoline derivatives involves their interaction with DNA gyrase, a type of enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . By activating the pathways for auto-accumulation of reactive oxygen species (ROS), quinolones cause secondary damage and further auto-accumulation of ROS, which defeat the pathways for repair and result in loss of viability and death .

Biochemical Pathways

Quinoline-5-carbohydrazide, as a quinoline derivative, affects the biochemical pathways related to DNA replication and ROS production . The compound’s interaction with DNA gyrase disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription . The disruption of these processes leads to the inhibition of bacterial cell growth and division .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed with good bioavailability . They are distributed throughout the body and are metabolized by the liver . The metabolites are excreted in the urine and feces

Result of Action

The result of the action of Quinoline-5-carbohydrazide is the inhibition of microbial growth and proliferation . This is achieved through the disruption of DNA replication and transcription, leading to cell death . Quinoline derivatives have shown promising anticancer activity against certain cancer cell lines , suggesting potential cytotoxic effects of Quinoline-5-carbohydrazide.

Action Environment

The action of Quinoline-5-carbohydrazide, like other quinoline derivatives, can be influenced by environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .

Propriétés

IUPAC Name |

quinoline-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSYLKYGVWUPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655757 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96541-83-2 | |

| Record name | Quinoline-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

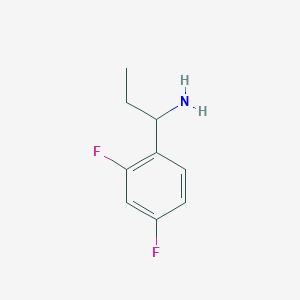

![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)

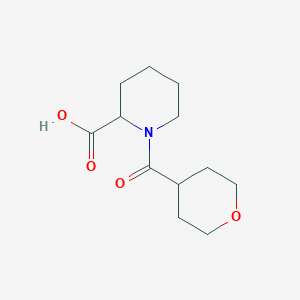

![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)